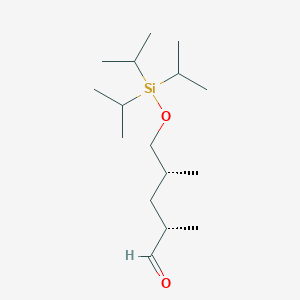![molecular formula C25H26O3 B14189220 1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) CAS No. 919356-00-6](/img/structure/B14189220.png)
1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is an organic compound characterized by its unique structure, which includes an allyloxy group and two methoxybenzyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 4-methoxybenzyl alcohol in the presence of a base, followed by the introduction of the allyloxy group. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxybenzyl groups can be reduced to form the corresponding benzyl alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, participating in various organic transformations. The methoxybenzyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Comparaison Avec Des Composés Similaires
- 1-(Allyloxy)-3,5-bis(4-methoxyphenyl)benzene
- 1-(Allyloxy)-3,5-bis(4-methylbenzyl)benzene
- 1-(Allyloxy)-3,5-bis(4-hydroxybenzyl)benzene
Uniqueness: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is unique due to the presence of both allyloxy and methoxybenzyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and bioactive compounds.
Propriétés
Numéro CAS |
919356-00-6 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C25H26O3/c1-4-13-28-25-17-21(14-19-5-9-23(26-2)10-6-19)16-22(18-25)15-20-7-11-24(27-3)12-8-20/h4-12,16-18H,1,13-15H2,2-3H3 |
Clé InChI |
ODJOKCXEIUIZOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)OCC=C)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)

![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)




![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)


